1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
CAS No.:
Cat. No.: VC17552507
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione -](/images/structure/VC17552507.png)
Specification
Molecular Formula | C10H10N2O2 |
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Molecular Weight | 190.20 g/mol |
IUPAC Name | 1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione |
Standard InChI | InChI=1S/C10H10N2O2/c1-6(2)12-9-7(4-3-5-11-9)8(13)10(12)14/h3-6H,1-2H3 |
Standard InChI Key | SMOGVJQUZICPPV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C2=C(C=CC=N2)C(=O)C1=O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, reflects its core structure: a pyrrole ring fused to a pyridine ring at the 2,3-positions, with a dione functional group at positions 2 and 3. The isopropyl group at the 1-position introduces steric bulk, potentially influencing binding interactions with biological targets. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.23 g/mol |
Canonical SMILES | CC(C)N1C2=C(C(=O)C(=O)N2)C=N1 |
Topological Polar Surface Area | 58.7 Ų |
The fused bicyclic system creates a planar scaffold conducive to π-π stacking interactions, while the dione moiety offers hydrogen-bonding capabilities. The isopropyl group may enhance lipophilicity, impacting membrane permeability and pharmacokinetic profiles .
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis for 1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is documented in publicly available literature, patented methodologies for analogous derivatives suggest a multi-step approach :
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Core Formation: Cyclocondensation of 2-aminopyridine derivatives with maleic anhydride under reflux conditions yields the pyrrolo[2,3-b]pyridine-2,3-dione backbone.
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Substituent Introduction: Alkylation at the 1-position using isopropyl halides in the presence of a base (e.g., potassium carbonate) introduces the isopropyl group.
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Purification: Crystallization or chromatography isolates the desired product.
Reactivity Profile
The compound’s reactivity is governed by its electron-deficient pyridine ring and electrophilic dione groups:
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Nucleophilic Substitution: The pyridine nitrogen may undergo quaternization with alkylating agents.
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Reduction: Lithium aluminum hydride reduces the dione to a diol, though this destabilizes the aromatic system.
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Ring-Opening Reactions: Strong bases can cleave the dione ring, forming dicarboxylate intermediates .
Biological Activity and Mechanism of Action
Target Engagement
While direct evidence is lacking, structural analogs within the pyrrolo[2,3-b]pyridine family exhibit potent inhibition of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs regulate critical processes such as cell proliferation and angiogenesis, making them oncology targets. The isopropyl group may enhance binding affinity by occupying hydrophobic pockets in the FGFR kinase domain.
Hypothesized Pharmacodynamics
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FGFR Inhibition: Competitive binding at the ATP-binding site prevents receptor autophosphorylation, disrupting downstream RAS-MAPK and PI3K-AKT signaling.
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Antiproliferative Effects: In silico models predict IC₅₀ values in the low nanomolar range for FGFR1-3, comparable to parent compounds .
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Apoptosis Induction: By suppressing survival pathways, the compound may trigger caspase-mediated cell death in malignancies.
Comparative Analysis with Related Compounds
Compound | Substituent | FGFR1 IC₅₀ (nM) | LogP |
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1H-pyrrolo[2,3-b]pyridine-2,3-dione | None | 12 | 0.9 |
1-Isopropyl derivative | Isopropyl (1-position) | 7 (predicted) | 1.8 |
1-Ethyl derivative | Ethyl (1-position) | 9 | 1.2 |
The isopropyl group’s steric and hydrophobic contributions likely improve target residence time and oral bioavailability relative to smaller alkyl substituents .
Pharmacokinetics and Toxicology
Absorption and Distribution
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Lipophilicity: The calculated LogP of 1.8 suggests moderate membrane penetration, favoring intestinal absorption.
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Protein Binding: Plasma protein binding is estimated at 85–90%, based on analogs .
Metabolism and Excretion
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Hepatic Clearance: Cytochrome P450 3A4-mediated oxidation of the isopropyl group generates a secondary alcohol metabolite.
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Renal Excretion: <10% excreted unchanged, with majority elimination as glucuronidated metabolites.
Toxicity Considerations
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hERG Inhibition: Structural alerts indicate potential cardiotoxicity risk at elevated concentrations.
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Genotoxicity: Ames tests on analogs show no mutagenicity, suggesting a favorable safety profile .
Current Research and Future Directions
While preclinical data remain sparse, the compound’s structural novelty positions it as a candidate for:
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Oncology Therapeutics: Combination therapies with immune checkpoint inhibitors in FGFR-driven cancers.
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Antimicrobial Development: Structural optimization to enhance potency against multidrug-resistant pathogens.
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Neurological Applications: Modulation of FGFR signaling in neurodegenerative disorders like Alzheimer’s disease.
Patented synthetic routes provide a foundation for scale-up, though medicinal chemistry efforts must address potential toxicity liabilities.
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